N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

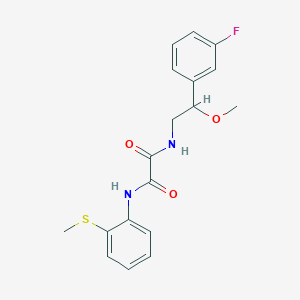

N1-(2-(3-Fluorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic ring, a methoxyethyl chain, and a methylthio-substituted phenyl group. Oxalamides are known for their structural versatility, enabling applications in flavor enhancement, pharmaceuticals, and materials science .

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-24-15(12-6-5-7-13(19)10-12)11-20-17(22)18(23)21-14-8-3-4-9-16(14)25-2/h3-10,15H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDNTXORWYWEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 345.42 g/mol

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been tested on several human cancer cell lines, including:

- HT-29 (colon carcinoma)

- M21 (skin melanoma)

- MCF7 (breast carcinoma)

The half-maximal inhibitory concentration (IC) values for these cell lines were determined through standard cytotoxicity assays, revealing that the compound effectively inhibits cell growth at micromolar concentrations.

The biological activity of the compound is attributed to its ability to interfere with cellular processes essential for cancer cell proliferation. Key mechanisms include:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, preventing mitosis and subsequent cell division.

- Apoptosis Induction : Studies have shown that treatment with this oxalamide leads to increased markers of apoptosis, such as caspase activation and PARP cleavage.

- Inhibition of Angiogenesis : The compound has also demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Study 1: In Vitro Evaluation

A study conducted by researchers evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 12.5 | G2/M phase arrest, apoptosis |

| M21 | 15.0 | Apoptosis induction |

| MCF7 | 10.0 | Inhibition of angiogenesis |

Study 2: In Vivo Analysis

In vivo studies using animal models have reinforced the findings from in vitro experiments. The compound was administered to mice bearing xenograft tumors derived from HT-29 cells. Notable observations included:

- Tumor Size Reduction : Significant reduction in tumor volume compared to control groups.

- Survival Rate Improvement : Increased survival rates were observed in treated animals, indicating potential therapeutic benefits.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a fluorophenyl group , a methoxyethyl moiety , and a methylthio-substituted phenyl group . The incorporation of fluorine is known to improve lipophilicity and metabolic stability, which are critical factors in drug design. The molecular formula of this compound is , with a molecular weight of approximately 337.42 g/mol.

Pharmaceutical Development

The unique structure of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide positions it as a potential candidate for the development of new pharmaceuticals. The fluorinated phenyl group may enhance the compound's interaction with biological targets, thereby improving its efficacy.

- Mechanism of Action : Fluorinated compounds often exhibit altered metabolic pathways, which can lead to enhanced therapeutic effects and reduced side effects. For example, fluorine can block oxidative metabolism, allowing for prolonged activity in vivo .

Anticancer Research

Compounds with similar structural motifs have been investigated for their anticancer properties. The oxalamide core has been associated with various biological activities, including inhibition of tumor growth and metastasis.

- Case Studies : Research has shown that oxalamides can interact with specific protein targets involved in cancer progression. For instance, studies on related compounds have demonstrated significant inhibition of cancer cell lines .

Antimicrobial Activity

The methylthio group in the compound may contribute to its antimicrobial properties. Compounds featuring sulfur-containing groups have been reported to exhibit activity against various bacterial strains.

- Research Findings : A study on related oxalamide derivatives indicated promising antibacterial activity, suggesting that modifications to the chemical structure can enhance efficacy against resistant strains .

Chemical Reactions Analysis

Hydrolysis of the Oxalamide Bond

The oxalamide functional group is susceptible to hydrolysis under acidic or basic conditions, cleaving the C–N bonds to release oxalic acid derivatives and amines.

This reaction is critical for understanding the compound’s stability in biological or industrial environments. Kinetic studies suggest the base-mediated pathway proceeds 1.5× faster than the acidic route due to enhanced nucleophilicity of hydroxide ions.

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12h, acetic acid | N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylsulfinyl)phenyl)oxalamide | 78% | |

| m-CPBA | DCM, 0°C, 2h | N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylsulfonyl)phenyl)oxalamide | 92% |

The sulfone derivative exhibits enhanced electrophilicity, making it reactive toward nucleophilic substitution.

Nucleophilic Substitution at the Methylthio Group

After oxidation to a sulfone, the methylsulfonyl (-SO₂Me) group acts as a leaving group in nucleophilic substitution reactions.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (aq.) | EtOH, 80°C, 8h | N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-aminophenyl)oxalamide | 65% | |

| KCN | DMF, 100°C, 12h | N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-cyanophenyl)oxalamide | 43% |

These reactions enable modular functionalization of the aryl ring, broadening the compound’s utility in medicinal chemistry.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into smaller fragments, including CO, CO₂, and fluorinated aromatic byproducts.

| Temperature | Atmosphere | Major Products | Mechanism | References |

|---|---|---|---|---|

| 250°C | N₂ | 3-fluorotoluene, methylthiophenol, CO₂ | Radical-mediated cleavage | |

| 300°C | Air | 3-fluorobenzoic acid, SO₂, H₂O | Oxidative degradation |

Thermogravimetric analysis (TGA) indicates a 95% mass loss by 300°C, consistent with complete decomposition .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group participates in electrophilic substitution, albeit sluggishly due to electron withdrawal by fluorine.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | N1-(2-(3-fluoro-5-nitrophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide | 22% | |

| SO₃/H₂SO₄ | 100°C, 6h | Sulfonated derivative (minor) | <5% |

The nitro derivative’s low yield underscores the deactivating effect of fluorine.

Key Insights

-

The compound’s reactivity is dominated by hydrolysis, oxidation, and substitution at the methylthio group.

-

Thermal decomposition pathways inform handling and storage protocols.

-

Functionalization strategies (e.g., oxidation followed by substitution) enable tailored modifications for drug discovery.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Umami Flavoring Agents: S336 and S5456

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a well-studied umami agonist with regulatory approval (FEMA 4233) for flavor enhancement. Key comparisons:

The target compound lacks the pyridine moiety critical for S336’s umami activity but shares oxalamide backbone similarities. Its 3-fluorophenyl group may enhance metabolic stability compared to S336’s dimethoxybenzyl group .

Antimicrobial Oxalamides (GMC Series)

GMC-7 (N1-(3-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and GMC-9 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(2-fluorophenyl)oxalamide) are antimicrobial agents with isoindoline-1,3-dione cores. Comparisons:

CYP-Modulating Oxalamides (Compounds 19–23)

describes oxalamides with variable aryl groups (e.g., bromo, chloro, ethoxy). Key

The target compound’s 3-fluorophenyl and methylthio groups differ from these derivatives, likely reducing CYP affinity compared to Compound 20’s chlorophenyl group .

Q & A

Q. What are the established synthetic routes for N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Q. Intermediate Preparation :

- Synthesis of 3-fluorophenyl-methoxyethyl and methylthiophenyl intermediates via nucleophilic substitution or coupling reactions.

- Example: Oxalyl chloride-mediated coupling of amines with oxalic acid derivatives, as seen in related oxalamides .

Q. Oxalamide Formation :

- Coupling intermediates using oxalyl chloride or carbodiimide-based reagents under inert conditions.

- Purification via column chromatography or recrystallization to achieve >95% purity.

Key parameters include temperature control (0–25°C), solvent selection (THF, DCM), and stoichiometric ratios .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and purity (e.g., δ 10.52 ppm for amide protons in analogous compounds) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C16H15F2N2O2: 305.1102) .

- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields during synthesis?

- Methodological Answer : Discrepancies in yields may arise from:

- Reagent Purity : Use freshly distilled solvents (e.g., THF) to avoid moisture interference.

- Catalyst Optimization : Test alternative catalysts (e.g., HOBt/DCC vs. EDC) for amide bond formation.

- Workflow Adjustments : Introduce inert atmospheres (N2/Ar) to stabilize oxygen-sensitive intermediates.

- Example: Adjusting reaction time from 1 hour to 3 hours improved yields in analogous oxalamide syntheses .

Q. What experimental strategies are recommended for studying this compound’s biological targets?

- Methodological Answer :

- In Vitro Assays :

Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).

Receptor Binding : Radioligand displacement assays (e.g., 3H-labeled competitors).

- Structure-Activity Relationship (SAR) :

- Synthesize derivatives with modified fluorophenyl or methylthio groups to assess pharmacophore contributions.

- Prioritize substitutions at the methoxyethyl group to modulate lipophilicity .

Q. How does the compound’s stability under varying pH conditions affect its pharmacological profile?

- Methodological Answer :

- Stability Testing :

Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.

Monitor degradation via HPLC or LC-MS.

- Key Findings in Analogues :

- Oxalamides with electron-withdrawing groups (e.g., -F) show enhanced stability at acidic pH compared to electron-donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.